[(1-Nitrohexyl)sulfanyl]benzene
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Overview
Description
[(1-Nitrohexyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a nitrohexyl group and a sulfanyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Nitrohexyl)sulfanyl]benzene typically involves the nitration of hexylbenzene followed by the introduction of a sulfanyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the hexyl chain. The subsequent introduction of the sulfanyl group can be achieved through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfanylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Nitrohexyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
[(1-Nitrohexyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(1-Nitrohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nitrobenzene: Contains a nitro group attached directly to the benzene ring.
Hexylbenzene: Contains a hexyl group attached to the benzene ring.
Thiophenol: Contains a sulfanyl group attached to the benzene ring.
Uniqueness
[(1-Nitrohexyl)sulfanyl]benzene is unique due to the presence of both a nitrohexyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Properties
CAS No. |
59906-56-8 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-nitrohexylsulfanylbenzene |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-5-10-12(13(14)15)16-11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3 |
InChI Key |
GWUNTHKEHIXILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC([N+](=O)[O-])SC1=CC=CC=C1 |
Origin of Product |
United States |
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